molecular formula C15H21NO4S B378243 Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate CAS No. 297180-07-5

Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B378243
CAS No.: 297180-07-5
M. Wt: 311.4g/mol
InChI Key: FPLCKAIWRXZCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate is systematically named according to IUPAC guidelines, which prioritize functional groups and substituent positions. The parent structure is piperidine , a six-membered heterocyclic amine. Key substituents include:

  • A 4-methylbenzenesulfonyl group at the nitrogen atom (position 1 of the piperidine ring).
  • An ethyl carboxylate group at position 4 of the piperidine ring.

The IUPAC name is derived as follows:

  • Piperidine-4-carboxylate indicates the carboxylate ester at position 4.
  • 1-[(4-Methylphenyl)sulfonyl] specifies the sulfonyl group attached to the nitrogen (position 1), with a para-methyl-substituted benzene ring.
  • Ethyl denotes the ester’s alkyl group.

Synonyms include 1-(Toluene-4-sulfonyl)-piperidine-4-carboxylic acid ethyl ester and ethyl 1-(4-methylbenzenesulfonyl)piperidine-4-carboxylate .

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₂₁NO₄S is confirmed by high-resolution mass spectrometry and crystallographic data . Key metrics include:

Property Value
Molecular weight 311.396 g/mol
Monoisotopic mass 311.119129 Da
Elemental composition C: 57.86%, H: 6.80%, N: 4.50%, O: 20.55%, S: 10.29%

The molecular weight aligns with the sum of atomic masses:

  • Carbon (12.01 × 15) = 180.15
  • Hydrogen (1.01 × 21) = 21.21
  • Nitrogen (14.01 × 1) = 14.01
  • Oxygen (16.00 × 4) = 64.00
  • Sulfur (32.07 × 1) = 32.07
    Total = 311.44 g/mol (≈311.396 g/mol experimental) .

Stereochemical Considerations in Piperidine Core Configuration

The piperidine ring adopts a chair conformation , as confirmed by X-ray crystallography and computational studies . Key stereochemical features include:

  • Axial vs. equatorial substituents : The sulfonyl group at N1 and the carboxylate at C4 occupy equatorial positions to minimize steric strain (Figure 1).
  • Puckering parameters : For the piperidine ring, Cremer-Pople parameters are θ = 76.83° and φ = 66.2°, indicating a slight distortion from the ideal chair geometry due to substituent effects .

Conformational stability : The chair form is stabilized by:

  • Hyperconjugation between the sulfonyl group’s lone pairs and the piperidine ring.
  • Van der Waals interactions between the tolyl group and the ethyl ester .

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction reveals the following structural details :

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
Unit cell dimensions a = 8.2608 Å, b = 17.9433 Å, c = 15.2470 Å
β angle 100.626°
Volume 2221.25 ų
Z (molecules/unit cell) 4

Intermolecular interactions :

  • Weak C–H⋯O hydrogen bonds between the sulfonyl oxygen and adjacent piperidine hydrogens (distance: 2.42–2.58 Å).
  • π-Stacking of the 4-methylphenyl group with neighboring aromatic systems (distance: 3.68 Å) .

Hirshfeld surface analysis highlights contributions from:

  • H⋯H contacts (54.3% of surface area).
  • O⋯H/H⋯O interactions (20.2%) .

Figure 1. Chair conformation of the piperidine ring with equatorial substituents. Sulfonyl (yellow) and carboxylate (red) groups are highlighted.

Table 1. Summary of crystallographic data for this compound.

Parameter Value
CCDC deposition number 2212345
R factor 0.0421
Temperature 298 K

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-3-20-15(17)13-8-10-16(11-9-13)21(18,19)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLCKAIWRXZCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anhydrous Reaction Conditions

A modified procedure employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base. Ethyl 4-piperidinecarboxylate (1 equiv) and TEA (1.2 equiv) are dissolved in DCM under nitrogen, followed by dropwise addition of 4-methylbenzenesulfonyl chloride (1.05 equiv) at 0°C. The mixture is stirred for 12–24 hours at room temperature.

Advantages:

  • Enhanced solubility of reactants in DCM improves reaction homogeneity.

  • TEA efficiently scavenges HCl, driving the reaction to completion.

Yield Comparison:

ConditionSolventBaseYield (%)
AqueousH₂ONa₂CO₃65–75
AnhydrousDCMTEA80–85

High-Temperature Alkaline Hydrolysis

Patent literature describes a related method where potassium hydroxide (KOH) in 1,2-ethanediol facilitates sulfonylation at elevated temperatures (220–230°C). While originally applied to 3-methylpiperidine analogs, this approach can be adapted for ethyl piperidine-4-carboxylate.

Procedure:

  • Ethyl piperidine-4-carboxylate (1 equiv), KOH (2 equiv), and 1,2-ethanediol are refluxed for 40 hours.

  • The cooled mixture is acidified with HCl, extracted with trichloromethane, and alkalized to precipitate the product.

Challenges:

  • Prolonged heating risks ester group degradation.

  • Requires meticulous pH control during work-up.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) accelerate sulfonylation but complicate purification. Water, though less efficient, simplifies isolation via precipitation.

Solvent Effects on Yield:

SolventDielectric ConstantYield (%)
Water80.165–75
DCM8.9380–85
DMF36.770–78

Catalytic Additives

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (H₂O/DCM) increases reaction rates by 30%.

Purification and Characterization Techniques

Work-Up Procedures

  • Aqueous Method: Precipitation in ice-cold water removes unreacted sulfonyl chloride.

  • Organic Method: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves the product from bis-sulfonylated byproducts.

Analytical Validation

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 1.85–2.10 (m, 4H, piperidine C3/C5), 2.45 (s, 3H, -C₆H₄CH₃), 3.35–3.55 (m, 2H, piperidine C2/C6), 4.15 (q, 2H, -OCH₂), 7.35–7.70 (m, 4H, aromatic).

  • IR Spectroscopy: Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1720 cm⁻¹ (ester C=O) confirm functional groups.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction time to 2–4 hours by enhancing mass transfer. A prototype setup achieved 90% yield at 50°C with a residence time of 10 minutes.

Waste Management

  • Neutralization of acidic byproducts with Ca(OH)₂ generates benign CaSO₄ sludge.

  • Solvent recovery via distillation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structural attributes allow chemists to modify and create derivatives with tailored properties for specific applications.

Biology

The compound has been studied for its potential biological activities, particularly as an enzyme inhibitor. Research indicates that similar piperidine derivatives exhibit significant inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurological disorders.

CompoundIC50 (µM)
Compound A12.8
Compound B14.5
Ethyl derivativeNot specified

The sulfonyl group enhances binding affinity to enzyme active sites, potentially leading to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders .

Medicine

This compound is being explored for its therapeutic potential, particularly in anti-inflammatory and analgesic applications. Studies have indicated that compounds with similar structures may exhibit properties beneficial for pain management and inflammation reduction .

Case Study 1: Enzyme Inhibition

Research on related compounds has demonstrated that modifications to the piperidine structure can enhance enzyme inhibitory activity. For instance, derivatives of this compound were synthesized and tested for AChE inhibition, revealing promising results that warrant further investigation .

Case Study 2: Therapeutic Development

In silico drug screening has identified this compound as a potential activator of UCH-L1, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This discovery opens avenues for developing novel therapeutic agents targeting UCH-L1 modulation .

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Sulfonylphenyl Group

The sulfonylphenyl group is a critical pharmacophore. Variations in its substituents significantly alter electronic, steric, and solubility properties:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate 4-CH₃ C₁₅H₂₁NO₄S 311.39 Intermediate for enzyme inhibitors
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 4-Cl C₁₄H₁₈ClNO₄S 331.81 Antibacterial screening candidate
Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate 4-NO₂ C₁₄H₁₈N₂O₆S 342.37 Precursor for oxadiazole derivatives
Ethyl 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylate 4-OCH₂CH₃ C₁₆H₂₃NO₅S 341.42 Not reported (structural analog)

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance electrophilicity and may improve binding to enzymes like carbonic anhydrase . The nitro group in the 4-nitrophenyl analog increases molecular weight and polarity, favoring interactions with charged residues in active sites.
  • The 4-methyl group in the target compound balances solubility and bioavailability .

Positional Isomerism and Piperidine Modifications

The position of the ester group on the piperidine ring and alternative N-substituents influence conformational flexibility:

Compound Name Piperidine Substituent Position Key Modifications Applications Reference
This compound 4-carboxylate None Enzyme inhibitor intermediates
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate 4-carboxylate Heterocyclic N-substituent (pyridazine) Undisclosed (structural novelty)
Ethyl 1-(methylsulphonyl)piperidine-4-carboxylate 4-carboxylate Methylsulfonyl group Potential protease inhibitor scaffold

Key Observations :

  • Heterocyclic N-Substituents : Compounds like the 6-chloropyridazinyl analog (MW: 269.73) introduce planar heterocycles, which may facilitate π-stacking interactions in protein binding pockets .

Challenges :

  • Nitro Group Handling : The 4-nitrophenyl analog requires careful pH control to avoid premature hydrolysis of the ester .
  • Steric Hindrance : Bulky substituents (e.g., 4-ethoxyphenyl) may slow reaction kinetics, necessitating extended reaction times .

Biological Activity

Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and an ethyl ester, which contributes to its biological interactions. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially affecting its pharmacokinetics.

Biological Activities

1. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Studies indicate that derivatives of this compound exhibit strong inhibitory activity against AChE and BChE, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The binding interactions have been elucidated through molecular docking studies, showing favorable interactions with key amino acid residues in the active sites of these enzymes .

2. Antibacterial Activity

The compound has demonstrated moderate to strong antibacterial activity against several bacterial strains:

  • Tested Strains: this compound was evaluated against Salmonella typhi, Escherichia coli, Staphylococcus aureus, and others.
  • Results: The compound showed significant inhibition against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective antibacterial properties .

3. Other Biological Activities

Research has also highlighted additional potential activities:

  • Anticancer Properties: Compounds with similar structures have been investigated for their anticancer effects, particularly in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Hypoglycemic Effects: Some derivatives have shown promise in lowering blood sugar levels, suggesting potential applications in diabetes management .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding: The sulfonyl group forms strong interactions with the active sites of enzymes, leading to inhibition.
  • Receptor Modulation: The piperidine moiety can modulate receptor activity, influencing various physiological responses.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

StudyFindings
Aziz-ur-Rehman et al. (2011)Demonstrated significant antibacterial activity against multiple strains; highlighted enzyme inhibition potential.
Nithiya et al. (2011)Investigated hypoglycemic effects and potential use in diabetes treatment; compounds showed promising results in glucose regulation.
Recent Molecular Docking StudiesConfirmed strong binding affinity to AChE and BChE; detailed interactions with specific amino acids were mapped out .

Q & A

Basic: What are the standard synthetic routes for preparing Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting ethyl piperidine-4-carboxylate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃ or Et₃N) in aprotic solvents like acetonitrile or dichloromethane . Key parameters include:

  • pH control : Maintaining pH 9–10 to deprotonate the piperidine nitrogen and promote sulfonylation .
  • Temperature : Room temperature or mild heating (40–60°C) to balance reaction rate and side-product formation.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .
    Purification often involves precipitation in chilled water followed by recrystallization or column chromatography.

Basic: How is the ethyl ester group hydrolyzed to the carboxylic acid derivative, and what analytical methods validate this transformation?

The ester is hydrolyzed using aqueous NaOH in ethanol under reflux or at room temperature for 24 hours . Critical steps include:

  • Stoichiometry : Excess NaOH (e.g., 5N solution) ensures complete de-esterification.
  • Work-up : Acidification with HCl to pH 3–4 precipitates the carboxylic acid, which is filtered and dried .
    Validation involves:
  • ¹H NMR : Disappearance of the ester’s ethoxy signal (~δ 1.2–1.4 ppm for –CH₂CH₃) and appearance of a carboxylic acid proton (~δ 13 ppm in DMSO) .
  • IR Spectroscopy : Loss of the ester carbonyl peak (~1730 cm⁻¹) and emergence of a broad O–H stretch (~2500–3300 cm⁻¹) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Core techniques include:

  • ¹H/¹³C NMR : Assign peaks using the piperidine ring’s axial/equatorial protons (δ 1.5–3.5 ppm) and sulfonyl-adjacent aromatic protons (δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1730 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion ([M+H]⁺) and fragmentation patterns verify the molecular formula .
    Contradictions : Discrepancies in integration (e.g., overlapping peaks) are resolved by 2D NMR (COSY, HSQC) or comparing synthetic intermediates .

Advanced: How are coupling agents like EDCI/HOBt optimized in synthesizing sulfonamide derivatives of this compound?

In amide coupling (e.g., with 4-sulfamoylbenzoic acid), EDCI/HOBt in dry acetonitrile is used to activate the carboxylic acid . Optimization involves:

  • Molar ratios : 1.2 equivalents of EDCI/HOBt to substrate to minimize unreacted starting material.
  • Solvent choice : Anhydrous CH₃CN prevents side reactions with moisture.
  • Reaction time : 12–24 hours under nitrogen, monitored by TLC .
    Post-reaction, the product is isolated via solvent evaporation and purified using flash chromatography (e.g., ethyl acetate/hexane gradients) .

Advanced: What mechanistic insights govern sulfonamide formation from sulfonyl chlorides and piperidine derivatives?

The reaction proceeds via a two-step nucleophilic aromatic substitution (SNAr):

Deprotonation : The piperidine nitrogen attacks the electrophilic sulfur in the sulfonyl chloride, forming a tetrahedral intermediate.

Chloride elimination : The intermediate collapses, releasing HCl and forming the sulfonamide .
Kinetic studies (e.g., varying pH or substituents on the aryl ring) reveal electron-withdrawing groups (e.g., –NO₂) accelerate the reaction, while steric hindrance on the piperidine ring slows it .

Advanced: How is this compound utilized in multi-step syntheses of bioactive molecules, such as carbonic anhydrase inhibitors?

The sulfonamide moiety is a key pharmacophore in carbonic anhydrase inhibitors. Example applications:

  • Intermediate 4 : Hydrolysis of the ester yields 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, which is coupled with hydrazine to form hydrazides for thiourea derivatives .
  • Biological testing : Derivatives are screened for enzyme inhibition (IC₅₀) using fluorescence-based assays or X-ray crystallography to study binding modes .

Advanced: How is X-ray crystallography (e.g., SHELX software) applied to resolve structural ambiguities in derivatives of this compound?

SHELX programs are used for:

  • Structure solution : Direct methods (SHELXT) for phase determination from diffraction data .
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors, especially for disordered sulfonyl or piperidine groups .
  • Validation : PLATON checks for voids, hydrogen bonding, and steric clashes. Example: A derivative’s crystal structure (CCDC entry) confirmed the Z-configuration of a hydrazone group .

Advanced: What strategies mitigate competing side reactions during derivatization (e.g., hydrazide formation)?

  • Protecting groups : Temporarily block the piperidine nitrogen with Boc groups during ester hydrolysis .
  • Temperature control : Low temperatures (0–5°C) reduce epimerization during hydrazine reactions .
  • Selective reagents : Use anhydrous hydrazine in ethanol to avoid over-substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.